molecular formula C9H12BrNO B1400931 5-Bromo-2-isobutoxypyridine CAS No. 1251385-87-1

5-Bromo-2-isobutoxypyridine

Cat. No. B1400931
Key on ui cas rn: 1251385-87-1
M. Wt: 230.1 g/mol
InChI Key: PEGNKNXWZBYWOA-UHFFFAOYSA-N
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Patent
US08772343B2

Procedure details

To 2-methyl-propan-1-ol (10 g, 0.41 mol) was added NaH (60%, 8.2 g, 0.204 mol) portionwise under a nitrogen atmosphere at room temperature over 10 minutes. The mixture was refluxed for 30 minutes. A solution of 5-bromo-2-fluoro-pyridine (24 g, 0.136 mol) in DMF (400 mL) was added dropwise and the mixture refluxed for 18 hours. The reaction mixture was then diluted with water (1 L) and extracted with EtOAc (3×500 mL). The combined organics were washed with brine (3×300 mL), dried over sodium sulfate, filtered and concentrated in vacuo. The crude residue obtained was purified by flash column chromatography eluting with petroleum ether to yield the title compound as a colourless oil (27 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:5])[CH2:3][OH:4].[H-].[Na+].[Br:8][C:9]1[CH:10]=[CH:11][C:12](F)=[N:13][CH:14]=1>CN(C=O)C.O>[Br:8][C:9]1[CH:10]=[CH:11][C:12]([O:4][CH2:3][CH:2]([CH3:5])[CH3:1])=[N:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(CO)C
Name
Quantity
8.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×500 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with petroleum ether

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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